molecular formula C28H38D6O3 B602752 1alpha, 25-Dihydroxy VD2-D6 CAS No. 216244-04-1

1alpha, 25-Dihydroxy VD2-D6

Cat. No. B602752
M. Wt: 434.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D . It is used for research purposes .


Synthesis Analysis

The synthesis of 1alpha, 25-Dihydroxy VD2-D6 involves the metabolism of selective 20-epi-vitamin D3 analogs in rat osteosarcoma UMR-106 cells .


Molecular Structure Analysis

The molecular formula of 1alpha, 25-Dihydroxy VD2-D6 is C28H38D6O3 . The molecular weight is 434.68 . The structure includes a deuterated form of vitamin D .


Chemical Reactions Analysis

The majority of 1,25(OH)2D3 loses a hydrogen and the 25-hydroxyl group in the source, resulting in a dominant precursor ion of m/z 574.42, whereas a small fraction retains this water group and has m/z coinciding with the precursor ion of 1,25(OH)2D2-d6 at m/z 592.482 .


Physical And Chemical Properties Analysis

1alpha, 25-Dihydroxy VD2-D6 is a powder that is soluble in DMSO . It should be stored at -20°C .

Scientific Research Applications

Non-Genomic Actions in Osteosarcoma Cells

1alpha,25-dihydroxy vitamin D3 facilitates bone metabolism by enhancing the expression of bone-related proteins in osteoblastic cells. It induces non-genomic responses through a plasma membrane-associated receptor. The classical nuclear VDR is also implicated in these non-genomic actions, indicating a requirement for the classic VDR in osteoblasts to mediate a rapid increase in intracellular Ca(2+) concentration, a hallmark of non-genomic actions of 1alpha,25-dihydroxy vitamin D3 in these cells (Bravo et al., 2006).

Broadened Biological Sphere of Influence

Research has significantly broadened the understanding of 1alpha,25(OH)(2)D(3)'s biological importance, extending its influence beyond bone health to include immunomodulatory activities and potential contributions to good health through its actions on various cell types that possess the VDR. This expanded role suggests a need to reconsider nutritional guidelines for vitamin D3 intake (Norman, 2008).

Antiproliferative and Immunomodulatory Activities

Beyond its traditional role in mineral homeostasis, 1,25-(OH)(2)D(3) has gained recognition for its potent antiproliferative, prodifferentiative, and immunomodulatory effects, mediated through VDR. These findings have identified potential therapeutic applications for VDR ligands in a range of diseases and conditions, from autoimmune diseases to various cancers (Nagpal et al., 2005).

Role in Cancer Prevention and Therapy

Studies suggest that 1alpha,25(OH)(2)D(3) acts as a preventive factor in cancer metastasis, particularly lung cancer. Research using VDR null mutant mice demonstrated that 1alpha,25(OH)(2)D(3) inhibits metastatic growth of lung cancer cells, highlighting its potential as an intrinsic factor in inhibiting cancer cell growth (Nakagawa et al., 2004; Nakagawa et al., 2005).

Opportunities and Challenges in Drug Discovery

The quest for new vitamin D derivatives with weak calcemic effects and a wide therapeutic window represents a significant area of research. Current clinical applications of vitamin D derivatives in treating psoriasis, osteoporosis, and secondary hyperparathyroidism, alongside promising clinical trial results in prostate and hepatocellular carcinoma, underscore the potential of these compounds in medical therapy (Takahashi & Morikawa, 2006).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . It is for R&D use only and not for medicinal, household or other use .

Future Directions

As 1alpha, 25-Dihydroxy VD2-D6 is a deuterated form of vitamin D, it is likely to continue being used in research to study the effects of vitamin D .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-NHXRPVGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735353
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1alpha, 25-Dihydroxy VD2-D6

CAS RN

216244-04-1
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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